molecular formula C12H14INO2 B5112386 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide

4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B5112386
M. Wt: 331.15 g/mol
InChI Key: LUNHEQXIMPMTRD-UHFFFAOYSA-N
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Description

Benzamide derivatives, including those substituted with iodine, play a significant role in medicinal chemistry and organic synthesis. They are key intermediates in the synthesis of various compounds, exhibiting a broad range of biological activities and chemical properties. Studies on similar compounds can offer valuable insights into their synthesis, structure, and properties.

Synthesis Analysis

Synthesis of benzamide derivatives often involves cyclization reactions and the incorporation of iodine through various methods. For example, the titanium tetraiodide/trimethylsilyl iodide induced cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines showcases a method to incorporate iodine into benzamide structures, providing a pathway that might be analogous for synthesizing 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Hachiya, Nagoshi, & Shimizu, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their chemical behavior and interaction with biological targets. X-ray diffraction, NMR, and IR spectroscopy are common techniques used for structural characterization. For instance, the study on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provides insights into how structural analysis is conducted for benzamide derivatives, which is relevant for understanding the molecular structure of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, halogenation, and interactions with nucleophiles and electrophiles. Their chemical properties are significantly influenced by the substituents on the benzamide ring and the presence of functional groups.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystal structure, are determined by their molecular structure. Studies on compounds like N-(4-methylbenzyl)benzamide offer insights into these aspects through crystallography and physical analysis, shedding light on the likely physical properties of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, are crucial for the application of benzamide derivatives in synthesis and as potential pharmacophores. Density functional theory (DFT) calculations, as seen in the study of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, are instrumental in understanding these properties, providing a computational perspective on the chemical behavior of such compounds (Mohammed Ayoob & Emam Hawaiz, 2023).

properties

IUPAC Name

4-iodo-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHEQXIMPMTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-(oxolan-2-ylmethyl)benzamide

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